GBR 12935 Dihydrochlorid

Übersicht

Beschreibung

GBR 12935 dihydrochloride is a potent and selective dopamine reuptake inhibitor . It has been used as a dopamine reuptake inhibitor to study its effects on noradrenergic stimulation in the medial prefrontal cortex of rats . It has also been used as a selective dopamine transporter (DAT) inhibitor to study its effects on behavior and neurochemical response in enriched condition (EC) and impoverished condition (IC) rats .

Molecular Structure Analysis

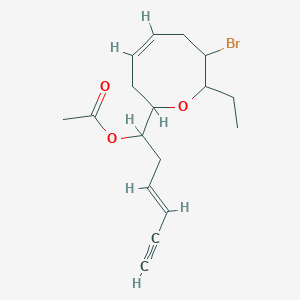

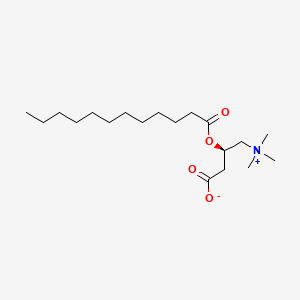

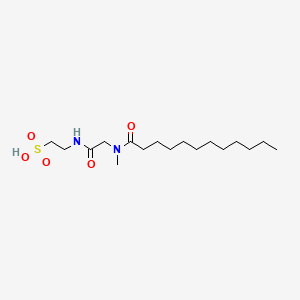

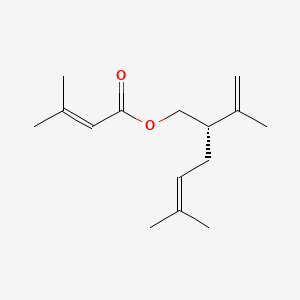

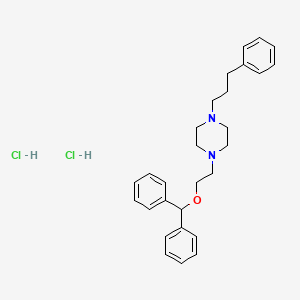

The empirical formula of GBR 12935 dihydrochloride is C28H34N2O · 2HCl . The molecular weight is 487.50 .Chemical Reactions Analysis

GBR 12935 inhibits the dopamine and norepinephrine transporters with K i s of 21.5 nM and 225 nM, respectively . It does not inhibit the serotonin transporter (K i = 6.5 mM) .Physical And Chemical Properties Analysis

GBR 12935 dihydrochloride is a white powder . It is soluble in water (20 mg/mL with warming) .Wissenschaftliche Forschungsanwendungen

Hemmung der Dopaminaufnahme

GBR 12935 Dihydrochlorid ist ein potenter und selektiver Inhibitor der Dopaminaufnahme . Es weist eine hohe Affinität zum Dopamintransporter auf, mit einer Dissoziationskonstanten (K D) von 5,5 nM in Rattenstriatalmembranen . Dies macht es zu einem wertvollen Werkzeug in der Neurowissenschaftlichen Forschung zur Untersuchung der Rolle von Dopamin in verschiedenen physiologischen und pathologischen Prozessen.

Neurophamakologische Forschung

In der Neurophamakologie wird this compound verwendet, um seine Auswirkungen auf die noradrenerge Stimulation im medialen präfrontalen Kortex von Ratten zu untersuchen . Diese Forschung kann Einblicke in die Rolle von Dopamin und Noradrenalin bei kognitiven Funktionen wie Aufmerksamkeit und Arbeitsgedächtnis liefern.

Interaktion mit Cytochrom P450

Es wurde festgestellt, dass this compound an eine nondopaminerge Piperazinstelle in Blutplättchen und im Gehirn bindet, die als Cytochrom P450 identifiziert wurde . Diese Interaktion kann untersucht werden, um die Stoffwechselwege der Verbindung und potenzielle Arzneimittelwechselwirkungen zu verstehen.

In Vivo

In vivo studies have utilized GBR 12935 dihydrochloride to study the effects of GBR 12935 dihydrochlorideergic transmission on the central nervous system and behavior. Studies have shown that GBR 12935 dihydrochloride increases the activity of GBR 12935 dihydrochloride receptors in the brain and reduces anxiety-like behavior in rodents. GBR 12935 dihydrochloride has also been shown to reduce seizures in rats and mice.

In Vitro

In vitro studies have utilized GBR 12935 dihydrochloride to study the effects of GBR 12935 dihydrochlorideergic transmission on cells and tissues. Studies have shown that GBR 12935 dihydrochloride increases the activity of GBR 12935 dihydrochloride receptors in cells and tissues. GBR 12935 dihydrochloride has also been shown to reduce the activity of glutamate receptors in cells and tissues.

Wirkmechanismus

Target of Action

GBR 12935 dihydrochloride is a potent and selective dopamine reuptake inhibitor . Its primary target is the dopamine transporter (DAT), a protein that plays a crucial role in regulating dopamine levels in the brain .

Mode of Action

GBR 12935 dihydrochloride binds to the dopamine transporter, inhibiting the reuptake of dopamine . This results in an increase in extracellular dopamine levels, enhancing dopaminergic signaling .

Biochemical Pathways

By inhibiting the reuptake of dopamine, GBR 12935 dihydrochloride affects the dopaminergic pathways in the brain . This can lead to changes in various downstream effects related to dopamine signaling, such as motor control, reward, and reinforcement signaling .

Result of Action

The inhibition of dopamine reuptake by GBR 12935 dihydrochloride leads to increased dopamine levels in the synaptic cleft . This results in enhanced dopaminergic signaling, which can stimulate locomotion activity in different mice strains .

Action Environment

Environmental factors can influence the action of GBR 12935 dihydrochloride. For instance, environmental enrichment has been shown to enhance sensitization to GBR 12935-induced activity and decrease dopamine transporter function in the medial prefrontal cortex .

Biologische Aktivität

GBR 12935 dihydrochloride has been shown to have a variety of biological activities. Studies have shown that GBR 12935 dihydrochloride increases the activity of GBR 12935 dihydrochloride receptors in the brain and reduces anxiety-like behavior in rodents. GBR 12935 dihydrochloride has also been shown to reduce seizures in rats and mice. In addition, GBR 12935 dihydrochloride has been shown to reduce the activity of glutamate receptors in cells and tissues.

Biochemical and Physiological Effects

GBR 12935 dihydrochloride has been shown to have a variety of biochemical and physiological effects. Studies have shown that GBR 12935 dihydrochloride increases the activity of GBR 12935 dihydrochloride receptors in the brain and reduces anxiety-like behavior in rodents. GBR 12935 dihydrochloride has also been shown to reduce seizures in rats and mice. In addition, GBR 12935 dihydrochloride has been shown to reduce the activity of glutamate receptors in cells and tissues.

Vorteile Und Einschränkungen Für Laborexperimente

The use of GBR 12935 dihydrochloride in laboratory experiments offers several advantages. It is a relatively simple compound to synthesize and is readily available. In addition, GBR 12935 dihydrochloride has been shown to have a variety of biological activities, making it a useful tool for studying the effects of GBR 12935 dihydrochlorideergic transmission on the brain and body. However, the pharmacodynamics of GBR 12935 dihydrochloride is not fully understood and its effects on the body may be unpredictable in certain circumstances.

Zukünftige Richtungen

The potential therapeutic applications of GBR 12935 dihydrochloride are still being explored. Future research could focus on the development of more specific and potent analogs of GBR 12935 dihydrochloride. In addition, further research could focus on the pharmacodynamics of GBR 12935 dihydrochloride and its effects on the body. Other potential future directions could include the development of GBR 12935 dihydrochloride-based drugs for the treatment of neurological disorders, such as anxiety, depression, and epilepsy. Finally, further research could focus on the use of GBR 12935 dihydrochloride in combination with other drugs to treat a variety of neurological and psychiatric disorders.

Eigenschaften

IUPAC Name |

1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N2O.2ClH/c1-4-11-25(12-5-1)13-10-18-29-19-21-30(22-20-29)23-24-31-28(26-14-6-2-7-15-26)27-16-8-3-9-17-27;;/h1-9,11-12,14-17,28H,10,13,18-24H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQWRSILGEXNJIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042573 | |

| Record name | 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67469-81-2 | |

| Record name | 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.